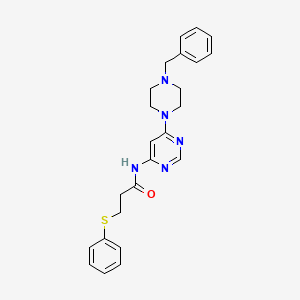

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5OS/c30-24(11-16-31-21-9-5-2-6-10-21)27-22-17-23(26-19-25-22)29-14-12-28(13-15-29)18-20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,25,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLWVQUBHPWYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with benzylpiperazine under basic conditions.

Attachment of the Phenylthio Group: The phenylthio group is attached through a thiolation reaction, where a thiol derivative reacts with the pyrimidine core in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted benzylpiperazine derivatives.

Scientific Research Applications

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The phenylthio group may also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- **N-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

- **N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Uniqueness

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H27N5OS

- Molecular Weight : 433.6 g/mol

- CAS Number : 1421584-24-8

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

- Formation of the Pyrimidine Core : Achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.

- Introduction of the Benzylpiperazine Moiety : This is done via nucleophilic substitution under basic conditions.

- Attachment of the Phenylthio Group : Accomplished through a thiolation reaction with a thiol derivative and a suitable catalyst.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For example, related compounds have shown efficacy in various seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice. These findings suggest potential use in treating epilepsy .

The biological activity may be attributed to the compound's ability to modulate neurotransmitter systems, particularly through interactions with GABAergic and glutamatergic pathways. This modulation can lead to enhanced seizure control and neuroprotective effects.

Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant efficacy of related compounds, it was found that certain derivatives demonstrated potent protection against seizures induced by PTZ. The study utilized various animal models to assess efficacy across different types of seizures, revealing promising results for potential clinical applications .

Study 2: Pharmacokinetics and Safety Profile

Another investigation focused on the pharmacokinetics and safety profile of similar compounds. In vitro studies showed favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating good permeability and metabolic stability without significant hepatotoxicity at therapeutic concentrations .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H27N5OS |

| Molecular Weight | 433.6 g/mol |

| CAS Number | 1421584-24-8 |

| Anticonvulsant Activity | Positive in MES and PTZ tests |

| Safety Profile | No hepatotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.